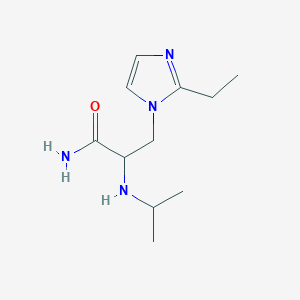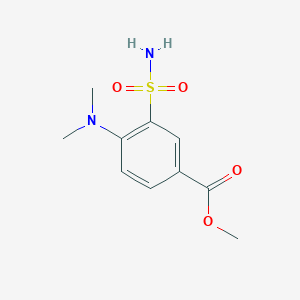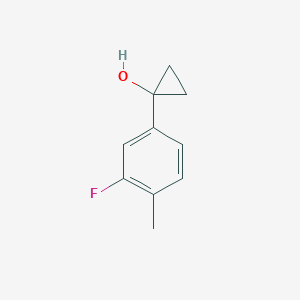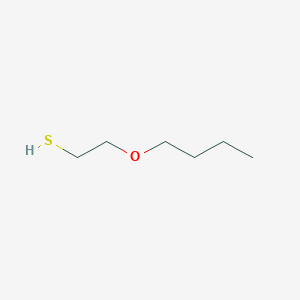
3-(2-Ethyl-1h-imidazol-1-yl)-2-(isopropylamino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Ethyl-1h-imidazol-1-yl)-2-(isopropylamino)propanamide: is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring substituted with an ethyl group at the 2-position and an isopropylamino group at the 2-position of the propanamide chain. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-1h-imidazol-1-yl)-2-(isopropylamino)propanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Substitution at the 2-Position: The ethyl group can be introduced at the 2-position of the imidazole ring through an alkylation reaction using ethyl halide in the presence of a base such as potassium carbonate.
Formation of the Propanamide Chain: The propanamide chain can be synthesized by reacting 2-bromo-1-propanol with isopropylamine to form 2-(isopropylamino)propanol, which is then converted to the corresponding amide using a suitable amide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the imidazole ring, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the amide group, converting it to the corresponding amine.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such
Propiedades
Fórmula molecular |
C11H20N4O |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
3-(2-ethylimidazol-1-yl)-2-(propan-2-ylamino)propanamide |
InChI |
InChI=1S/C11H20N4O/c1-4-10-13-5-6-15(10)7-9(11(12)16)14-8(2)3/h5-6,8-9,14H,4,7H2,1-3H3,(H2,12,16) |
Clave InChI |
SMMCQHIRBOHKHK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC=CN1CC(C(=O)N)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol](/img/structure/B13524406.png)



![(4r,7r)-1-Azaspiro[3.5]nonan-7-ol](/img/structure/B13524432.png)






